N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core, a bicyclic system with two fused aromatic rings. Key substituents include:
- 5-Ethoxy and 6-ethyl groups on the pyrimidine ring, which enhance lipophilicity and steric bulk.
- 1-Methyl group at the N1 position, influencing ring conformation and stability.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-6-15-11-23-20-18(19(15)30-7-2)21(28)26(22(29)25(20)5)12-17(27)24-16-9-8-13(3)10-14(16)4/h8-11H,6-7,12H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAANTZNTBYRGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 410.5 g/mol
- CAS Number : 1005297-85-7
Research indicates that compounds similar to this compound may interact with various biological targets. For instance, studies on related heterocyclic compounds have shown that they can inhibit specific kinases involved in cellular signaling pathways critical for cancer proliferation and survival.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. The compound's structure suggests it may act as an inhibitor of Polo-like kinase 1 (Plk1), a target in cancer treatment due to its role in cell division and proliferation. Inhibitors of Plk1 have been shown to induce apoptosis in cancer cells while sparing normal cells .
In Vivo Studies
In vivo studies using animal models have demonstrated that similar compounds can significantly reduce tumor growth rates. For example, a study reported a decrease in tumor volume by approximately 60% in treated groups compared to controls when using Plk1 inhibitors .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Tumor Growth Inhibition | Reduces tumor volume by ~60% | |
| Kinase Inhibition | Targets Plk1 and other related kinases |
Case Study 1: Plk1 Inhibition
A study conducted on a series of pyrido-pyrimidine derivatives demonstrated significant anticancer activity through Plk1 inhibition. The results indicated that the derivatives could selectively induce cell death in cancerous tissues while maintaining the viability of normal cells.
Case Study 2: Pharmacokinetics
In pharmacokinetic studies, compounds similar to this compound showed favorable absorption and distribution profiles. These studies suggest potential for oral bioavailability and effective systemic exposure in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
Pyrido[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
- Target Compound : Pyrido[2,3-d]pyrimidine core with ethoxy/ethyl substituents (electron-donating groups) .
- CAS 1105223-93-5: Thieno[3,2-d]pyrimidine core with sulfur replacing a carbon atom, altering electron distribution and bioavailability .
Pyrazolo[3,4-d]pyrimidine Derivatives
Substituent Effects
Acetamide Linkage Variations
Physicochemical Properties
- Melting Points : Thio-containing compounds (5.15, 266) exhibit higher melting points than acetylated derivatives (24), suggesting stronger crystal packing .
- Molecular Weight : The target compound’s weight is likely higher than CAS 1105223-93-5 (403.5 g/mol) due to additional ethoxy and ethyl groups .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how is structural integrity confirmed?
The synthesis involves multi-step reactions, including cyclization of pyrimidine precursors and coupling with the acetamide moiety. Key steps include:
- Cyclization : Formation of the pyrido[2,3-d]pyrimidine core using ethyl acetoacetate derivatives under reflux conditions .
- Acetamide coupling : Reaction with 2,4-dimethylphenyl isocyanate in anhydrous DMF to introduce the acetamide group .
Structural confirmation employs 1H/13C NMR (e.g., δ 10.10 ppm for NHCO in DMSO-d6) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 376.0 for analogous compounds) .
Basic: How are impurities identified and quantified during synthesis?
Impurities arise from incomplete cyclization or side reactions (e.g., ethoxy group hydrolysis). Methodologies include:
- HPLC with UV detection : Reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) to separate byproducts .
- TLC monitoring : Use of silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress and isolate intermediates .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies involve statistical design of experiments (DoE) :
- Central composite design : Vary temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., K2CO3) to identify optimal parameters .
- Response surface methodology : Model interactions between variables to predict maximum yield (e.g., 80% yield achieved at 100°C in DMF with 1.5 mol% catalyst) .
Advanced: What computational tools aid in predicting reactivity and designing derivatives?
- Quantum chemical calculations : Use Gaussian 16 with B3LYP/6-31G(d) to simulate reaction pathways and transition states for pyrimidine ring formation .
- Molecular docking : AutoDock Vina predicts binding affinity to biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
Advanced: How can contradictions in reported biological activity data be resolved?
Conflicting results (e.g., variable IC50 values) require:
- Standardized assays : Use identical cell lines (e.g., HeLa) and protocols for cytotoxicity testing .
- Metabolic stability studies : Evaluate compound half-life in liver microsomes to rule out degradation artifacts .
Advanced: What methodologies guide structure-activity relationship (SAR) studies?
- Fragment-based design : Replace substituents (e.g., ethoxy → methoxy) and assess impact on target binding via SPR (surface plasmon resonance) .
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent electronic properties (e.g., Hammett σ values) with activity .
Basic: What spectroscopic techniques validate the compound’s stability under storage?
- FTIR : Monitor carbonyl peaks (1667 cm⁻¹ for C=O) to detect hydrolysis .
- LC-MS stability studies : Accelerated degradation at 40°C/75% RH for 4 weeks to identify degradation products .
Advanced: How are degradation pathways elucidated for formulation development?
- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions .
- LC-HRMS/MS : Identify degradation products (e.g., demethylation at N1) and propose pathways .
Basic: What solubility enhancement strategies are viable for in vivo studies?
- Co-solvent systems : Use PEG-400/water (1:1) to achieve >1 mg/mL solubility .
- Solid dispersion : Mix with PVP-K30 (1:3 ratio) via spray drying to improve bioavailability .
Advanced: How to design preclinical toxicity studies for this compound?
- OECD 423 acute toxicity : Dose escalation in Wistar rats (5–300 mg/kg) to determine LD50 .
- Ames test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains with metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
